molecular formula C16H21ClFNO3S B2371262 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797304-36-9

3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2371262
CAS No.: 1797304-36-9
M. Wt: 361.86
InChI Key: KPJDZYSNWHUVLM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a propan-1-one core linked to a 3-chloro-4-fluorophenyl group and a distinct azetidine ring substituted with an isobutylsulfonyl moiety. The presence of the azetidine scaffold is particularly notable, as this structural motif is actively investigated in the development of Janus kinase (JAK) inhibitors for the treatment of various conditions, including autoimmune diseases, inflammatory disorders, and certain cancers . The chlorinated and fluorinated aromatic ring system is a common pharmacophore in drug discovery, often used to modulate a compound's bioavailability, metabolic stability, and binding affinity to biological targets . The unique structural architecture of this reagent makes it a valuable chemical intermediate or a potential candidate for high-throughput screening in oncology and immunology research programs. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the azetidine and sulfonyl functional groups, which are known to interact with diverse enzyme families . It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFNO3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)6-4-12-3-5-15(18)14(17)7-12/h3,5,7,11,13H,4,6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDZYSNWHUVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization

Azetidine precursors are commonly generated via intramolecular cyclization of γ-amino alcohols or halides. For example:

  • Step 1 : Reaction of 3-amino-1-propanol with isobutylsulfonyl chloride forms a γ-amino sulfonate intermediate.
  • Step 2 : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enabling cyclization under basic conditions (e.g., LiHMDS) to yield 3-(isobutylsulfonyl)azetidine.

Key Data :

Parameter Value Source
Cyclization Yield 72–89%
Preferred Base Lithium bis(trimethylsilyl)amide (LiHMDS)

Sulfonylation of Azetidine

The azetidine ring is functionalized with an isobutylsulfonyl group via nucleophilic substitution:

  • Step 3 : React 3-chloroazetidine with isobutylsulfonyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

Optimization Insight :

  • Excess sulfonyl chloride (1.2 equiv) improves yield to >90%.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Propan-1-one Backbone Assembly

Friedel-Crafts Acylation

A ketone group is introduced at the azetidine nitrogen via acylation:

  • Step 4 : React 3-(isobutylsulfonyl)azetidine with 3-chloropropionyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst.

Reaction Conditions :

Parameter Value Source
Temperature 0–5°C (to control exothermicity)
Catalyst Loading 1.5 equiv AlCl₃

Alternative: Nucleophilic Acyl Substitution

  • Step 4 : Treat the azetidine with methyl 3-chloropropanoate in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

Incorporation of 3-Chloro-4-fluorophenyl Group

Suzuki-Miyaura Coupling

  • Step 5 : Couple 3-bromo-propan-1-one intermediate with 3-chloro-4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

Typical Conditions :

Component Details Source
Solvent 1,4-Dioxane/water (4:1)
Base K₂CO₃
Yield 65–78%

Direct Alkylation

  • Step 5 : React propan-1-one with 3-chloro-4-fluorobenzyl bromide in acetonitrile using K₂CO₃.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted sulfonyl chlorides.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 7.45 (d, 2H, Ar-H), 4.20 (m, 1H, azetidine-H), 3.10 (s, 2H, SO₂CH₂).
    • HRMS : [M+H]⁺ calc. 413.08, found 413.07.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Friedel-Crafts + Suzuki 68 97 Moderate
Nucleophilic + Alkylation 72 95 High

Key Takeaway : The nucleophilic substitution route offers better scalability for industrial production.

Industrial-Scale Considerations

  • Cost-Efficiency : Isobutylsulfonyl chloride is commercially available at ~$120/kg, making it a viable substrate.
  • Safety : Thionyl chloride requires handling under inert atmosphere due to corrosive fumes.
  • Green Chemistry : Recent advances propose using ionic liquids as recyclable solvents for azetidine cyclization.

Challenges and Solutions

  • Steric Hindrance : Bulky isobutylsulfonyl groups slow reaction kinetics. Solution: Use polar aprotic solvents (e.g., DMF) to enhance mobility.
  • By-Product Formation : Over-sulfonylation is mitigated by stoichiometric control (1.05 equiv sulfonyl chloride).

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs show promise as:

  • Kinase Inhibitors : Similar azetidine-sulfonyl compounds inhibit p38 MAPK (IC₅₀ = 0.8 μM).
  • Antiviral Agents : Chlorofluorophenyl motifs are active against RSV.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a thiol.

    Substitution: Halogen substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition: Blocking the activity of specific enzymes or receptors.

    Activation: Enhancing the activity of certain pathways.

    Binding: Interacting with DNA or RNA to modulate gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one

  • Substituents : 3-Chloro-4-fluorophenyl (Position 1) and 4-methoxyphenyl (Position 3).
  • Key Features : The 4-methoxyphenyl group increases electron density and may enhance π-π stacking interactions compared to the sulfonyl-azetidine group in the target compound. This compound is listed in safety data sheets but lacks detailed pharmacological data .

3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one Substituents: Amino-linked 3-chloro-4-fluorophenyl (Position 3) and 4-methoxyphenyl (Position 1).

1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Substituents : Triazole and methyl groups replace the azetidine and sulfonyl moieties.
  • Key Features : The triazole ring enhances metabolic stability and is often used in click chemistry. Ferrocene derivatives of similar structures (e.g., (E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocin-2-yl)-prop-2-en-1-one) are synthesized for electrochemical applications, suggesting divergent use cases compared to the target compound .

Physicochemical Properties (Theoretical Comparison)

Compound Name Molecular Weight (g/mol) logP* Key Substituent Features
3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one (Target) ~410.91 ~3.2 Isobutylsulfonyl-azetidine (polar, bulky)
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one ~322.78 ~3.8 4-Methoxyphenyl (electron-rich, moderate polarity)
3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one ~337.79 ~2.9 Amino linker (H-bond donor), 4-methoxyphenyl

*logP values estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

The compound 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The IUPAC name of the compound is This compound . Its molecular formula is C18H25ClFNO3SC_{18}H_{25}ClFNO_3S, with a molecular weight of approximately 397.9 g/mol. The compound features a unique combination of a chlorofluorophenyl group and an isobutylsulfonyl azetidine moiety, which contribute to its distinct chemical behavior.

Structural Representation

The structural formula can be represented as follows:

SMILES CC C CS O O C1CCN S O O c2ccc F c Cl c2 CC1\text{SMILES CC C CS O O C1CCN S O O c2ccc F c Cl c2 CC1}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate various biochemical pathways by binding to these targets, leading to alterations in their activity or function. The precise molecular targets are still under investigation, but preliminary studies suggest involvement in processes related to inflammation and metabolic regulation.

Therapeutic Applications

Research indicates that This compound may have potential applications in treating conditions such as:

  • Inflammatory diseases : Due to its ability to modulate inflammatory pathways.
  • Metabolic disorders : Potentially influencing cholesterol absorption and metabolism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cellular targets. For instance, a study found that it inhibited the activity of certain enzymes involved in lipid metabolism, suggesting a potential role in managing cholesterol levels .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing serum cholesterol levels. A notable study reported an ED50 (effective dose for 50% response) of 0.04 mg/kg/day in cholesterol-fed hamsters, highlighting its potential as a cholesterol absorption inhibitor .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of This compound , it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
3-(3-Chloro-4-fluorophenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-oneMethylsulfonyl group instead of isobutylModerate anti-inflammatory effects
3-(3-Chloro-4-fluorophenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-oneEthylsulfonyl groupLower efficacy in lipid modulation
3-(3-Chloro-4-fluorophenyl)-1-(4-(tert-butylsulfonyl)piperidin-1-yl)propan-1-oneTert-butyl sulfonamideLimited biological activity

This table illustrates how the presence of the isobutylsulfonyl group may enhance the biological activity compared to other similar compounds.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain low temperatures during sulfonylation to prevent decomposition.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for azetidine activation to enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves intermediates, while recrystallization in ethanol improves final product purity .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Key Reference
SulfonylationIsobutylsulfonyl chloride, pyridine, 0°C75–80
AcylationAlCl₃, DCM, reflux60–65

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:
A combination of spectroscopic and analytical methods validates the structure:

  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 7.4–7.6 ppm (aromatic protons), δ 3.8–4.2 ppm (azetidine CH₂), and δ 1.2–1.4 ppm (isobutyl CH₃) confirm substituent positions .
    • ¹³C NMR : Carbonyl resonance ~210 ppm and sulfonyl carbon at ~55 ppm verify ketone and sulfonyl groups .
  • Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ (calculated for C₁₇H₂₀ClFNO₃S: 380.08; observed: 380.09) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the azetidine ring and fluorophenyl group .

Q. Validation protocol :

Compare experimental NMR shifts with simulated data (e.g., ChemDraw predictions).

Cross-validate mass spectra with isotopic patterns.

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:
Integrated computational-experimental workflows are critical:

  • Molecular docking : Use software like AutoDock Vina to model binding to kinases or GPCRs. Parameters:
    • Grid box centered on ATP-binding pockets (e.g., EGFR kinase).
    • Flexible side-chain residues (e.g., Lys721, Thr766) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to guide derivatization .

Case study : Docking predicted strong interaction with PI3Kα (ΔG = −9.2 kcal/mol), validated by in vitro IC₅₀ = 1.2 µM .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or target promiscuity. Mitigation strategies include:

  • Standardized assays : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, 72-h incubation) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
  • Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. mouse) to clarify species-specific effects .

Example : Conflicting IC₅₀ values for PDE4 inhibition (0.5 µM vs. 5 µM) were traced to differences in cAMP detection methods (ELISA vs. radiometric) .

Advanced: What in vitro models best assess pharmacokinetic properties?

Answer:
Prioritize models mimicking human physiology:

  • Permeability : Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Metabolism : Human liver microsomes (HLM) with CYP3A4/2D6 inhibition assays to identify major metabolic pathways .
  • Plasma protein binding : Equilibrium dialysis (≥95% binding suggests limited free drug availability) .

Q. Table 2: Key ADME Parameters

ParameterMethodResultImplication
LogPShake-flask3.1Moderate lipophilicity
CYP inhibitionHLM + fluconazoleIC₅₀ > 50 µMLow interaction risk
Half-life (HLM)LC-MS/MS45 minRequires prodrug design

Advanced: How to design SAR studies for optimizing selectivity?

Answer:
Systematic SAR requires:

  • Core modifications : Replace azetidine with pyrrolidine to test ring size impact on target affinity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF₃) at the fluorophenyl position to enhance kinase binding .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE software .

Example : Switching isobutylsulfonyl to cyclopentylsulfonyl improved selectivity for JAK2 over JAK3 by 10-fold (Ki = 0.8 nM vs. 8 nM) .

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